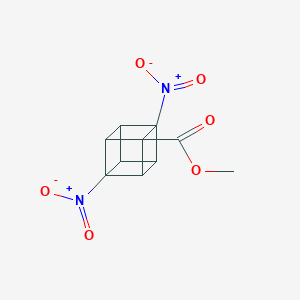
methyl 2,7-dinitrocubane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2,7-dinitrocubane-1-carboxylate is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like molecule. The compound is also known as methyl 2,7-dinitropentacyclo-[4.2.0.0(2,5).0(3,8).0(4,7)]octane-1-carboxylate . This structure is notable for having substituents on adjacent carbon atoms, making it one of the few examples of such cubanes .
Méthodes De Préparation
The synthesis of methyl 2,7-dinitrocubane-1-carboxylate involves multiple steps, typically starting from simpler cubane derivatives. The synthetic route often includes nitration reactions to introduce nitro groups and esterification to add the methoxycarbonyl group . Specific reaction conditions, such as the choice of solvents, temperature control, and the use of catalysts, are crucial to achieving high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control.
Analyse Des Réactions Chimiques
methyl 2,7-dinitrocubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: The nitro and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
methyl 2,7-dinitrocubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique structure and reactivity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific geometric and electronic properties.
Mécanisme D'action
The mechanism by which methyl 2,7-dinitrocubane-1-carboxylate exerts its effects is primarily through its highly strained cubane structure. This strain can influence the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved would depend on the specific application, such as binding to enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to methyl 2,7-dinitrocubane-1-carboxylate include other cubane derivatives with different substituents, such as:
1,4-Dinitrocubane: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
2-Methoxycarbonylcubane:
1,4-Dimethoxycarbonylcubane: Contains two methoxycarbonyl groups, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of nitro and methoxycarbonyl groups, providing a balance of reactivity and stability that is valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
149574-35-6 |
|---|---|
Formule moléculaire |
C10H8N2O6 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
methyl 2,7-dinitrocubane-1-carboxylate |
InChI |
InChI=1S/C10H8N2O6/c1-18-7(13)8-5-3-2-4(10(3,8)12(16)17)6(8)9(2,5)11(14)15/h2-6H,1H3 |
Clé InChI |
CALZAILSGDZPNU-UHFFFAOYSA-N |
SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
2,7-DPOC 2-methoxycarbonyl-1,4-dinitrocubane methyl 2,7-dinitropentacyclo-(4.2.0,0(2,5).0(3,8).0(4,7))octane-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















